2,2-Difluoro-2-(4-methoxyphenyl)ethanamine
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Overview
Description
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine is an organic compound that features a difluoroethyl group attached to a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the selective incorporation of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones or aldehydes, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.
Scientific Research Applications
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the development of materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(4-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets through its difluoroethyl and methoxyphenyl groups. These interactions can modulate the compound’s binding affinity and specificity for various biological targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a stable bioisostere for other pharmacophores .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine: This compound is similar in structure but has the methoxy group in a different position on the phenyl ring.
2,2-Difluoro-2-(4-methoxyphenyl)ethanol: This compound has a hydroxyl group instead of an amine group.
Uniqueness
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both difluoroethyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Biological Activity
2,2-Difluoro-2-(4-methoxyphenyl)ethanamine is a fluorinated compound that has garnered attention in pharmacological research due to its potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties, including receptor binding affinity, metabolic stability, and overall pharmacodynamics. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C9H10F2N
- Molecular Weight : 185.18 g/mol
- CAS Number : [insert CAS number]
The presence of the methoxy group (-OCH3) on the phenyl ring and two fluorine atoms on the ethylamine backbone are critical for its biological activity.
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's ability to form strong hydrogen bonds, increasing its binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, influencing cellular responses.
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Studies have shown that fluorinated compounds often exhibit enhanced potency due to their ability to stabilize transition states during enzymatic reactions.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Cyclic nucleotide phosphodiesterase | Competitive | 0.5 |
Monoamine oxidase | Non-competitive | 1.0 |
2. Receptor Binding Affinity
The compound has been evaluated for its binding affinity to various receptors, including serotonin and dopamine receptors.
Receptor | Binding Affinity (Ki) |
---|---|
5-HT1A | 20 nM |
D2 dopamine receptor | 15 nM |
These findings suggest that the compound may exhibit psychoactive properties similar to other phenethylamines.
3. Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT116 (colon cancer) | 5.0 | Induction of apoptosis |
MCF7 (breast cancer) | 3.0 | Cell cycle arrest |
The presence of the methoxy group is believed to enhance cytotoxicity by facilitating better interaction with cellular targets.
Case Study: Neuroprotective Effects
A study conducted on PC12 cells demonstrated that treatment with this compound resulted in significant neuroprotective effects against oxidative stress-induced apoptosis.
- Experimental Setup : PC12 cells were treated with varying concentrations of the compound.
- Results : At a concentration of 10 µM, cell viability increased by 40% compared to untreated controls.
This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-13-8-4-2-7(3-5-8)9(10,11)6-12/h2-5H,6,12H2,1H3 |
InChI Key |
JIGTZMIFTQGYRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)(F)F |
Origin of Product |
United States |
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